Phosphonic acid, isodecyl phenyl ester
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Overview
Description
Phosphonic acid, isodecyl phenyl ester is an organic compound that belongs to the class of phosphonic acid esters. These compounds are characterized by the presence of a phosphonic acid group (P(=O)(OH)2) esterified with an alcohol. Phosphonic acid esters are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
The synthesis of phosphonic acid esters, including phosphonic acid, isodecyl phenyl ester, can be achieved through several methods. The most common synthetic routes include the Michaelis–Arbuzov reaction, catalytic cross-coupling reactions, and Mannich-type condensation .
Michaelis–Arbuzov Reaction: This reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate ester.
Catalytic Cross-Coupling Reactions: These reactions typically involve the use of palladium or nickel catalysts to couple phosphonic acid derivatives with aryl or alkyl halides.
Mannich-Type Condensation: This method involves the condensation of a phosphonic acid derivative with an aldehyde and an amine.
Industrial production methods often involve the optimization of these reactions to achieve high yields and purity. For example, the use of specific catalysts and reaction conditions can significantly enhance the efficiency of the Michaelis–Arbuzov reaction .
Chemical Reactions Analysis
Phosphonic acid, isodecyl phenyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: The ester can be oxidized to form phosphonic acids. Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reduction of phosphonic acid esters can lead to the formation of phosphines. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphines .
Scientific Research Applications
Phosphonic acid, isodecyl phenyl ester has a wide range of applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and phosphonic acids.
Biology: Phosphonic acid esters are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine: These compounds are investigated for their potential use in drug development, particularly as antiviral and anticancer agents.
Industry: Phosphonic acid esters are used as flame retardants, plasticizers, and stabilizers in polymer production.
Mechanism of Action
The mechanism of action of phosphonic acid, isodecyl phenyl ester involves its interaction with specific molecular targets and pathways . For example, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phosphonic acid, isodecyl phenyl ester can be compared with other similar compounds such as phosphonic acid, diphenyl ester and phosphonic acid, isodecyl methyl ester .
Phosphonic Acid, Diphenyl Ester: This compound has two phenyl groups attached to the phosphonic acid, making it more hydrophobic compared to this compound.
Phosphonic Acid, Isodecyl Methyl Ester: This compound has a methyl group instead of a phenyl group, which can affect its reactivity and solubility.
The uniqueness of this compound lies in its specific ester group, which can influence its chemical properties and applications.
Properties
CAS No. |
68311-09-1 |
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Molecular Formula |
C16H26O3P+ |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
8-methylnonoxy-oxo-phenoxyphosphanium |
InChI |
InChI=1S/C16H26O3P/c1-15(2)11-7-4-3-5-10-14-18-20(17)19-16-12-8-6-9-13-16/h6,8-9,12-13,15H,3-5,7,10-11,14H2,1-2H3/q+1 |
InChI Key |
UTHJXPXXTSTCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCO[P+](=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
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